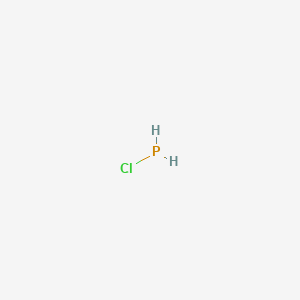
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of two methoxyphenyl groups and a chloro-acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal typically involves the reaction of 4-methoxybenzaldehyde with appropriate chlorinating agents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2,3-Bis(4-methoxyphenyl)-3-chloro-acrylic acid.
Reduction: 2,3-Bis(4-methoxyphenyl)-3-chloro-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
2,3-Bis(4-methoxyphenyl)quinoxaline: A compound with similar methoxyphenyl groups but different core structure.
2,3-Bis(4-methoxyphenyl)acrylonitrile: A compound with a similar acryl group but different substituents.
2,3-Bis(4-methoxyphenyl)-2-methylpropanenitrile: A compound with similar methoxyphenyl groups but different functional groups.
属性
分子式 |
C17H15ClO3 |
|---|---|
分子量 |
302.7 g/mol |
IUPAC 名称 |
3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
InChI 键 |
VNRALGZMXHFBPG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2H-naphtho[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8807859.png)

![tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B8807865.png)







![1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-5-fluoro-](/img/structure/B8807900.png)
